molecular formula C6H11NO B3324287 1-Azabicyclo[2.2.1]heptan-3-OL CAS No. 1821771-41-8

1-Azabicyclo[2.2.1]heptan-3-OL

Cat. No.: B3324287
CAS No.: 1821771-41-8
M. Wt: 113.16 g/mol
InChI Key: RYUPTWCEWSUXQZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-OL, also known as tropanol, is a bicyclic organic compound with the molecular formula C6H11NO. This compound is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and physical properties. It is a significant compound in organic chemistry due to its structural resemblance to tropane alkaloids, which are known for their pharmacological activities.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including tropane alkaloids, which have significant pharmacological properties.

    Medicine: Tropanol derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

“1-Azabicyclo[2.2.1]heptan-3-OL” is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety information includes the signal word “Warning” and hazard statement H319 . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

Future Directions

The future directions for research on “1-Azabicyclo[2.2.1]heptan-3-OL” and similar compounds could involve the design of new high-energy density compounds (HEDCs). A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically . This research could lead to the development of new materials with unique properties.

Mechanism of Action

Mode of Action

The mode of action of 1-Azabicyclo[2.2.1]heptan-3-OL is currently unknown due to the lack of research on this specific compound. It’s worth noting that azabicyclic compounds are often involved in reactions such as palladium-catalyzed 1,2-aminoacyloxylation .

Biochemical Pathways

The biochemical pathways affected by 1-Azabicyclo[22It’s known that azabicyclic compounds can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Result of Action

The molecular and cellular effects of this compound are currently unknown due to the lack of research on this specific compound. Azabicyclic compounds are often used in the synthesis of high-energy density compounds (hedcs), which have a wide array of interesting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptan-3-OL can be synthesized through various methods. One common synthetic route involves the reduction of tropinone, a ketone derivative of tropane, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an alcoholic solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of tropinone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tropinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of tropinone to this compound can be achieved using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, alcoholic solvents, controlled temperatures.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products:

    Oxidation: Tropinone.

    Reduction: this compound.

    Substitution: Various substituted tropanol derivatives.

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-3-OL can be compared with other bicyclic compounds such as:

    Tropinone: A ketone derivative with similar structural features but different reactivity and applications.

    Cocaine: A well-known tropane alkaloid with potent stimulant effects.

    Scopolamine: Another tropane alkaloid used for its anticholinergic properties.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential for further functionalization. Its structural similarity to biologically active tropane alkaloids makes it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931311
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142034-92-2, 21473-16-5
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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